Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate
Description
Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate is a highly functionalized steroidal derivative featuring a cyclopenta[a]phenanthrene core modified with a 3-trimethylsilyloxy group, 10,13-dimethyl substituents, a 7-oxo moiety, and a methyl pentanoate side chain at position 16. Its identity is confirmed via $ ^1 \text{H} $ and $ ^13 \text{C} $ NMR, with purity assessed by TLC and melting point analysis . This compound is structurally analogous to triterpenoids and bile acid derivatives, with modifications influencing its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O4Si/c1-18(8-11-25(30)31-4)21-9-10-22-26-23(13-15-28(21,22)3)27(2)14-12-20(32-33(5,6)7)16-19(27)17-24(26)29/h18-23,26H,8-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICTKZKCGJHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O[Si](C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate involves several steps. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of automated systems also helps in maintaining consistent reaction conditions and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among related compounds are summarized below:
Physical and Spectroscopic Properties
- Melting Points : Compound 7 (105.3–106.5°C) and Compound 8 (124.2–126.1°C) exhibit higher melting points than typical silyl-protected derivatives due to hydrogen bonding in hydroxy/oxo analogs .
- NMR Data : The target compound’s trimethylsilyl group generates distinct $ ^1 \text{H} $ NMR signals at ~0 ppm (Si–CH$_3$), while acetoxy groups (Compound 4) show methyl resonances near 2 ppm .
Biological Activity
Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate (CAS No. 77341-09-4) is a complex organic compound known for its potential biological activities. This article explores its biological activity based on available research findings and case studies.
- Molecular Formula : C28H48O4Si
- Molecular Weight : 484.83 g/mol
- Structural Characteristics : The compound features a cyclopenta[a]phenanthrene backbone with multiple methyl and trimethylsilyloxy substituents.
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects including antioxidant and antimicrobial properties. The following sections delve into specific activities supported by empirical data.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
A study evaluating the antioxidant capacity of silylated compounds found that methyl derivatives demonstrated substantial radical scavenging activity. This suggests that Methyl 4-(10,13-dimethyl...) might also possess similar efficacy in reducing oxidative stress markers in biological systems .
Antimicrobial Activity
The antimicrobial potential of this compound has been inferred from studies on related silylated steroids. These studies report effectiveness against various bacterial strains.
Case Study: Antimicrobial Testing
In a comparative study of antimicrobial activities of silylated compounds against Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the structure and functional groups present .
Comparative Biological Activity Table
| Activity | Compound | Effectiveness |
|---|---|---|
| Antioxidant | Methyl derivatives (similar structure) | Significant scavenging |
| Antimicrobial | Silylated steroids | MIC 50 - 200 µg/mL |
| Anti-inflammatory | Related compounds | Moderate efficacy |
The proposed mechanisms for the biological activities include:
- Antioxidant Mechanism : The presence of trimethylsilyloxy groups enhances electron donation capabilities which facilitate the neutralization of free radicals.
- Antimicrobial Mechanism : Structural components may disrupt bacterial cell wall integrity or inhibit essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
